Diammonium pentachloronitrosylruthenate

Description

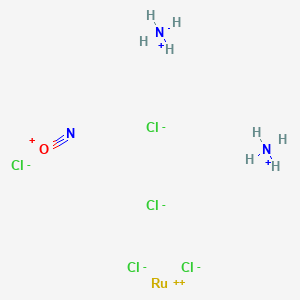

Diammonium pentachloronitrosylruthenate (CAS 13820-58-1) is a coordination compound comprising a ruthenium (Ru) center coordinated by five chloride ligands, one nitrosyl (NO) ligand, and two ammonium counterions. Its chemical formula is typically written as $[NH4]2[RuCl_5(NO)]$. This compound belongs to a class of transition metal ammine complexes, where the nitrosyl ligand imparts unique electronic and redox properties. Ruthenium nitrosyl complexes are of interest in catalysis and materials science due to their ability to participate in electron-transfer reactions .

Properties

CAS No. |

13820-58-1 |

|---|---|

Molecular Formula |

Cl5H8N3ORu |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

diazanium;azanylidyneoxidanium;ruthenium(2+);pentachloride |

InChI |

InChI=1S/5ClH.NO.2H3N.Ru/c;;;;;1-2;;;/h5*1H;;2*1H3;/q;;;;;+1;;;+2/p-3 |

InChI Key |

WCXSOJAGTVRKTC-UHFFFAOYSA-K |

SMILES |

[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |

Canonical SMILES |

[NH4+].[NH4+].N#[O+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2] |

Other CAS No. |

13820-58-1 |

Synonyms |

diammonium pentachloronitrosylruthenate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is structurally and functionally distinct from other ammonium-containing transition metal salts. Below is a detailed comparison with analogous compounds listed in regulatory and industrial databases.

Structural and Compositional Differences

Table 1: Key Properties of Diammonium Pentachloronitrosylruthenate and Analogous Compounds

Key Observations:

Metal Center and Ligand Diversity: The Ru complex features a nitrosyl ligand, absent in Pd/Pt analogs. The NO ligand stabilizes higher oxidation states (Ru³⁺) compared to Pd²⁺ or Pt²⁺ in their chlorides . Co and Ru compounds differ in ligand type (sulfate vs. chloride/nitrosyl), affecting solubility and reactivity.

Electronic Properties :

- Nitrosyl ligands in the Ru complex induce strong π-accepting behavior, enhancing redox activity. Pd and Pt chlorides are more inert, favoring ligand substitution reactions .

Applications :

Research Findings and Industrial Relevance

- Catalytic Performance : Ru nitrosyl complexes exhibit superior activity in ammonia synthesis compared to Co sulfates, but Pd/Pt chlorides dominate in hydrogenation processes .

- Thermal Stability : Differential scanning calorimetry (DSC) studies show that the Ru complex decomposes at 220°C, lower than Pd/Pt analogs (>300°C), limiting high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.